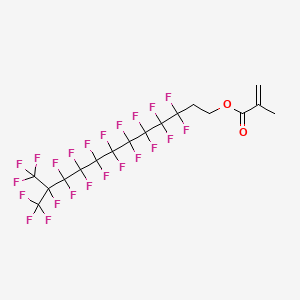

2-(Perfluoro-9-methyldecyl)ethyl methacrylate

Description

Properties

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F23O2/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMWMBHAEVDBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F23O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880968 | |

| Record name | (Perfluoro-9-methyldecyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74256-14-7 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74256-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074256147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-9-methyldecyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Perfluorinated Alcohol with Methacrylic Acid

Process :

The perfluorinated alcohol, specifically 2-(perfluoro-9-methyldecyl)ethanol, is reacted with methacrylic acid under controlled conditions to form the ester linkage. This is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.-

- Temperature: Moderate heating (60–120 °C) to drive the esterification forward.

- Removal of water formed during the reaction is essential to shift equilibrium towards ester formation, often achieved by azeotropic distillation or use of molecular sieves.

- Inert atmosphere (nitrogen or argon) is used to prevent polymerization of methacrylic acid.

Purification :

The crude product is purified by vacuum distillation or chromatography to isolate the pure methacrylate ester.

Transesterification Using Methacrylic Esters

Process :

Instead of methacrylic acid, methacrylic esters such as methyl methacrylate can be used in the presence of catalysts (e.g., titanium alkoxides or organotin compounds) to transesterify with the perfluorinated alcohol.-

- Avoids direct use of corrosive acids.

- Often milder reaction conditions.

- Can provide higher selectivity and yield.

-

- Elevated temperatures (80–150 °C).

- Catalysts to accelerate transesterification.

- Removal of methanol byproduct to drive reaction completion.

Use of Activated Methacrylate Derivatives

Process :

Methacryloyl chloride or methacrylic anhydride can be reacted with the perfluorinated alcohol to form the ester.-

- High reactivity leads to faster reactions and higher yields.

- Typically performed at lower temperatures.

-

- Low temperatures (0–25 °C) to control reaction rate and avoid side reactions.

- Use of base (e.g., pyridine or triethylamine) to scavenge HCl or acid byproducts.

- Anhydrous solvents like dichloromethane or tetrahydrofuran.

Safety Note :

Methacryloyl chloride is corrosive and requires strict handling precautions.

Research Findings and Data Analysis

Physical Properties Relevant to Preparation

These properties guide the choice of reaction and purification conditions, such as temperature control during distillation.

Polymerization Considerations During Synthesis

Methacrylate monomers are prone to premature polymerization; therefore, polymerization inhibitors (e.g., hydroquinone, phenothiazine) are added during synthesis and storage to prevent unwanted polymerization.

The use of inert atmosphere and low temperatures during synthesis minimizes polymerization risk.

Industrial and Patent Insights

Patents related to UV-curable resin compositions for optical fibers indicate the use of fluorinated methacrylates, including this compound, as key components due to their low refractive index and optical clarity.

Preparation of these monomers in high purity is critical for optical applications, emphasizing the need for precise esterification and purification methods.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Esterification | Perfluorinated alcohol + methacrylic acid | Acid catalyst, heat, water removal | Simple, well-established | Equilibrium limitations, water removal needed |

| Transesterification | Perfluorinated alcohol + methyl methacrylate | Titanium alkoxides, organotin catalysts, heat | Milder conditions, higher selectivity | Catalyst residues, longer reaction time |

| Reaction with Methacryloyl chloride | Perfluorinated alcohol + methacryloyl chloride | Base scavenger, low temperature, anhydrous solvent | Fast, high yield | Handling corrosive reagents, safety concerns |

Chemical Reactions Analysis

Free Radical Polymerization

PFMDEMA undergoes free radical polymerization, forming fluorinated polymers with tailored properties.

Mechanism and Conditions

-

Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used .

-

Solvents : Toluene or supercritical CO₂ (scCO₂) facilitates homogeneous reaction conditions .

-

Temperature : Typically 60–80°C under inert atmospheres to prevent side reactions .

Kinetic Insights

A computational study using density functional theory (DFT) revealed:

-

Propagation Rate Constants :

Reaction Type Rate Constant (k<sub>p</sub>, L/mol·s) Self-propagation (PFMDEMA) 1.2 × 10³ Cross-propagation (with MMA) 8.7 × 10²

Reactivity Ratios

For copolymerization with MMA:

| Monomer Pair | r₁ (PFMDEMA) | r₂ (MMA) |

|---|---|---|

| PFMDEMA/MMA | 1.45 | 0.62 |

-

The higher reactivity ratio (r₁) for PFMDEMA indicates preferential incorporation into the polymer backbone, leading to gradient or block copolymers under specific conditions .

Copolymerization with Methyl Methacrylate (MMA)

PFMDEMA copolymerizes with MMA to yield materials with balanced mechanical and surface properties.

Key Findings

-

Sequence Distribution : The disparity in reactivity ratios (r₁ > r₂) results in a random copolymer structure when initiated thermally .

-

Thermal Stability : Copolymers exhibit enhanced decomposition temperatures (>300°C) due to PFMDEMA’s perfluorinated chain .

Transition State Analysis

DFT calculations (PBE0 functional) identified:

-

Activation Energy : 25.8 kJ/mol for PFMDEMA homopolymerization, lower than MMA’s 32.1 kJ/mol, explaining its higher reactivity .

-

Addition–Fragmentation : In scCO₂, chain transfer mechanisms dominate, reducing molecular weight dispersity (Đ = 1.2–1.4) .

Radical Stability

-

Perfluorinated chains stabilize propagating radicals through electron-withdrawing effects, accelerating polymerization .

Nucleophilic Substitution

-

Reagents : Sodium methoxide or amines target the methacrylate ester group, yielding substituted acrylates .

-

Conditions : Mild temperatures (25–50°C) in polar aprotic solvents (e.g., DMF) .

Double Bond Additions

-

Thiol-ene Reactions : PFMDEMA reacts with thiols under UV light, enabling post-polymerization functionalization for sensors or coatings .

Comparison with Analogous Compounds

| Compound | Fluorinated Chain Length | k<sub>p</sub> (L/mol·s) | Key Application |

|---|---|---|---|

| 2-(Perfluorohexyl)ethyl methacrylate | C6F13 | 9.5 × 10² | Hydrophobic coatings |

| PFMDEMA | C10F21 | 1.2 × 10³ | High-performance surfactants |

PFMDEMA’s longer perfluorinated chain enhances hydrophobicity and thermal stability compared to shorter-chain analogs .

Industrial and Environmental Considerations

Scientific Research Applications

Polymer Chemistry

PFMEMA is primarily utilized as a monomer in the synthesis of fluorinated polymers. The polymerization process can be initiated through free radical mechanisms, allowing for tailored molecular weights and properties.

Case Study: Synthesis of Poly(2-(Perfluoro-9-methyldecyl)ethyl methacrylate)

Research has demonstrated that polymers derived from PFMEMA exhibit superior adhesion properties, making them valuable in multi-material systems. These polymers are characterized by:

- Thermal Stability : Retain structural integrity at elevated temperatures.

- Corrosion Resistance : Effective in harsh chemical environments.

- Low Friction Coefficient : Ideal for applications requiring reduced friction.

Surface Protectants

PFMEMA is an important intermediate in the production of surface protectants used in textiles, coatings, and fluorinated surfactants. The incorporation of this compound leads to materials with enhanced protective qualities.

| Property | Description |

|---|---|

| Thermal Stability | Maintains performance under high temperatures |

| Corrosion Resistance | Protects surfaces from chemical degradation |

| UV Resistance | Prevents damage from ultraviolet radiation |

| Low Friction | Reduces wear and tear on surfaces |

Case Study: Application in Coatings

Coatings formulated with PFMEMA have shown significant improvements in durability and longevity. For instance, studies indicate that these coatings can withstand extreme environmental conditions while maintaining their aesthetic qualities.

Fluorinated Surfactants

PFMEMA is also utilized in the synthesis of fluorinated surfactants, which are known for their unique wetting and spreading properties. These surfactants are employed in various applications, including:

- Oil Recovery : Enhance the efficiency of oil extraction processes.

- Textile Treatments : Improve water repellency and stain resistance.

Case Study: Development of Amphiphobic Materials

Research has indicated that PFMEMA can be used to create super amphiphobic surfaces that repel both water and oil. Such materials are beneficial in applications ranging from self-cleaning surfaces to protective coatings.

Chemical Industry Applications

In the chemical industry, PFMEMA serves as a key ingredient in formulations requiring high-performance characteristics. Its unique properties enable the development of specialized products such as:

- Gas Barrier Films : Used in packaging materials that require low permeability to gases.

| Application | Benefits |

|---|---|

| Gas Barrier Films | Enhanced protection against moisture and gas infiltration |

| Adhesives | Improved bonding strength and durability |

Mechanism of Action

The mechanism by which 2-(Perfluoro-9-methyldecyl)ethyl methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The fluorinated chains provide hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The molecular targets and pathways involved include the interaction with other monomers and the formation of cross-linked networks that enhance the material’s properties.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate

- CAS No.: 74256-14-7

- Molecular Formula : C₁₇H₉F₂₃O₂

- Molecular Weight : 682.22 g/mol

- Physical Properties :

Applications: This compound is a fluorinated methacrylate monomer used primarily in hydrophobic coatings, dental materials, and surface treatments due to its exceptional chemical resistance and low surface energy .

Structural Variations in Fluorinated Chains

Fluorine Content and Chain Length

Impact : Longer perfluoroalkyl chains (e.g., C9 vs. C5) enhance hydrophobicity but reduce solubility. Branched chains (e.g., perfluoro-9-methyldecyl) improve thermal stability .

Acrylate vs. Methacrylate Derivatives

Application Differences : Methacrylates are preferred for rigid coatings (e.g., dental materials), while acrylates suit flexible films .

Functional Group Modifications

Sulfonyl-Substituted Fluoromethacrylates

Comparison: Sulfonyl groups introduce polar sites, improving adhesion but reducing hydrophobicity compared to non-functionalized perfluoro chains .

Dental Coatings

Rationale : The target compound’s branched perfluoro chain and high fluorine content make it ideal for durable, stain-resistant dental coatings .

Volatility and Environmental Impact

| Compound Name | Henry’s Law Constant (atm·m³/mol) | Volatility |

|---|---|---|

| This compound | Not reported | Low (high MW) |

| 2-(Perfluorodecyl)ethyl methacrylate | 1.6×10⁻⁹ | Moderate |

| C₁₇H₇F₂₅O₂ (analog) | 5.0×10⁻⁹ | Higher |

Implications : Lower volatility in the target compound reduces environmental release but complicates processing .

Biological Activity

2-(Perfluoro-9-methyldecyl)ethyl methacrylate is a fluorinated methacrylate compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C16H29F17O2

- Molecular Weight: 508.39 g/mol

- Structure: The compound features a perfluorinated chain, which contributes to its hydrophobic and lipophobic characteristics, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

-

Cell Membrane Interaction:

- The perfluorinated tail enhances the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular functions.

-

Enzyme Inhibition:

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

-

Reactive Oxygen Species (ROS) Generation:

- There is evidence indicating that the compound may induce oxidative stress in cells, leading to increased ROS production which can result in cellular damage and apoptosis.

Biological Activity Overview

The biological effects of this compound have been investigated in various contexts:

-

Antimicrobial Activity:

- The compound has shown potential antimicrobial properties against certain bacterial strains. For instance, studies have reported inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

-

Cytotoxicity:

- Cytotoxic effects have been observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported at approximately 25 µM and 30 µM respectively.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Properties:

- A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant antibacterial activity, suggesting potential applications in medical coatings and materials.

-

Cytotoxicity Assessment:

- In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis through ROS-mediated pathways. The study highlighted the compound's potential as an anticancer agent.

-

Environmental Impact Study:

- Research focusing on environmental persistence noted that the compound exhibited low biodegradability, raising concerns about its accumulation in aquatic systems and potential impacts on wildlife.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 508.39 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (IC50 MCF-7) | ~25 µM |

| Cytotoxicity (IC50 A549) | ~30 µM |

| Environmental Persistence | Low biodegradability |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Perfluoro-9-methyldecyl)ethyl methacrylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves free-radical polymerization or esterification of methacrylic acid with fluorinated alcohols. Key parameters include temperature control (80–120°C), use of initiators like azobisisobutyronitrile (AIBN), and inert atmosphere to prevent side reactions. Fluorinated chain length and steric hindrance can reduce reaction efficiency, requiring extended reaction times or excess reagents . Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm absence of unreacted monomers or fluorinated byproducts .

Q. How do researchers characterize the thermal stability and glass transition temperature () of polymers derived from this monomer?

- Methodological Answer : Differential scanning calorimetry (DSC) measures , while thermogravimetric analysis (TGA) assesses thermal decomposition. The perfluorinated side chains enhance thermal stability (degradation >300°C) but lower due to increased free volume. For example, copolymers with methyl methacrylate show reductions proportional to fluorinated content .

Q. What analytical techniques are essential for detecting trace impurities or residual monomers in synthesized materials?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) identifies residual monomers. Fluorinated compounds require specialized columns (e.g., C18 with trifluoroacetic acid modifiers) to improve retention and resolution. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups, while X-ray photoelectron spectroscopy (XPS) quantifies surface fluorine content .

Advanced Research Questions

Q. How can experimental design (e.g., factorial or central composite designs) optimize copolymer properties for specific applications?

- Methodological Answer : A central composite design (CCD) evaluates interactions between variables like monomer ratio, initiator concentration, and temperature. For instance, optimizing fluorinated monomer content in a copolymer matrix balances hydrophobicity and mechanical strength. Response surface methodology (RSM) models predict outcomes, reducing trial iterations .

Q. What strategies resolve contradictions in reported data on fluorinated methacrylates’ environmental persistence versus biodegradability?

- Methodological Answer : Discrepancies arise from differences in test conditions (e.g., microbial consortia, pH). Standardized OECD 301B biodegradation tests under aerobic conditions, combined with accelerated aging studies (UV exposure, hydrolysis), clarify degradation pathways. Mass balance analyses track fluorine release to differentiate partial vs. complete degradation .

Q. How do fluorinated side-chain architectures influence surface energy and antifouling properties in coatings?

- Methodological Answer : Surface energy is minimized via perfluoroalkyl orientation, quantified by contact angle measurements. Atomic force microscopy (AFM) maps topography and adhesion forces. For antifouling, dynamic shake flask assays with Pseudomonas aeruginosa or protein adsorption studies (e.g., bovine serum albumin) correlate surface fluorine density with biofouling resistance .

Methodological Recommendations

- Synthesis : Use AIBN in toluene at 90°C under nitrogen for 24 hours .

- Characterization : Pair GC-MS with fluorine-specific detectors (e.g., electron capture) for impurity profiling .

- Environmental Testing : Combine OECD protocols with high-resolution mass spectrometry (HRMS) to track perfluoroalkyl degradation products .

Key Research Gaps

- Long-term stability of fluorinated coatings in marine environments.

- Impact of fluorine chain branching on mechanical vs. surface properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.